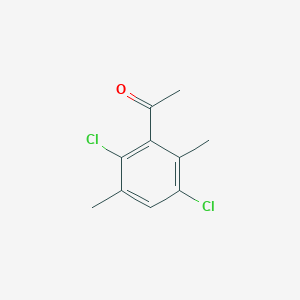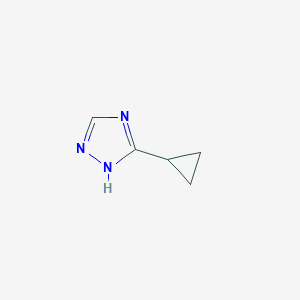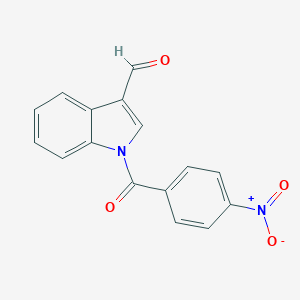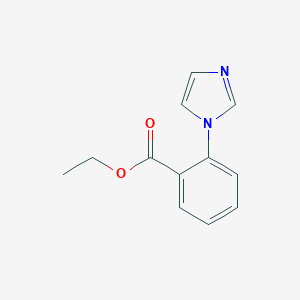![molecular formula C28H36N2O B170244 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 107215-52-1](/img/structure/B170244.png)
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: The biphenyl intermediate and pentyl bromide.
Reaction: The biphenyl intermediate undergoes an etherification reaction with pentyl bromide in the presence of a base like sodium hydride to introduce the pentyloxy group.
Formation of the Pyrimidine Ring:
Starting Materials: The pentyloxy-substituted biphenyl and heptyl bromide.
Reaction: The final step involves the cyclization of the pentyloxy-substituted biphenyl with heptyl bromide in the presence of a base such as sodium amide to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Materials: 4-Bromophenol and 4-Iodophenylpentane.
Reaction: The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 4-bromophenol reacts with 4-iodophenylpentane in the presence of a palladium catalyst and a base such as potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and pentyloxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the biphenyl moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include heptyl alcohol, heptanal, and heptanoic acid.
Reduction: Products include hydrogenated pyrimidine derivatives and reduced biphenyl compounds.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidine and biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a molecular probe to study biological systems and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Coatings and Adhesives: It is explored for use in high-performance coatings and adhesives due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The biphenyl and pyrimidine moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 5-Heptyl-2-(4’-methoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-ethoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-butoxy-[1,1’-biphenyl]-4-yl)pyrimidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the biphenyl moiety (methoxy, ethoxy, butoxy, pentyloxy).
- Chemical Properties: These differences can influence the compound’s solubility, melting point, and reactivity.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their performance in materials science, pharmaceuticals, and other fields.
Propriétés
IUPAC Name |
5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJGRXRHRVQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

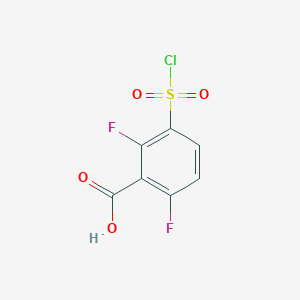
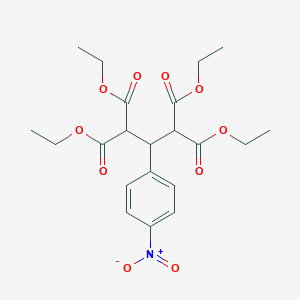
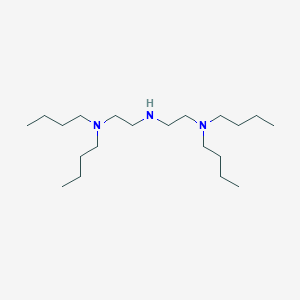
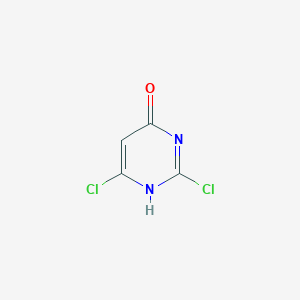
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)

